molecular formula C10H8N2O2S B1271214 5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid CAS No. 872838-44-3

5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid

Cat. No.: B1271214
CAS No.: 872838-44-3
M. Wt: 220.25 g/mol
InChI Key: LIUNTKAXHWHUDL-UHFFFAOYSA-N
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Description

5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features both a pyridine and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid typically involves the condensation of a pyridine derivative with a thiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(6-Aminopyridin-3-yl)thiophene-2-carboxamide
  • 5-(6-Aminopyridin-3-yl)thiophene-2-carboxaldehyde

Uniqueness

5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid is unique due to the presence of both a pyridine and a thiophene ring, which can confer distinct electronic and steric properties. This makes it a versatile building block for the synthesis of various heterocyclic compounds.

Properties

IUPAC Name

5-(6-aminopyridin-3-yl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-9-4-1-6(5-12-9)7-2-3-8(15-7)10(13)14/h1-5H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUNTKAXHWHUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC=C(S2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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